
4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS Registry Number or InChIKey .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of derivatives related to this compound has shown promising antimicrobial activity. For instance, the reaction of 4-chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile with hydrazine hydrate led to the formation of various heterocyclic compounds exhibiting antimicrobial properties (El-Reedy et al., 1989). Another study focused on the cyclization of 1,2-diamino-4(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile to form new pyrimidine heterocycles, which were then tested for antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the compound's potential in developing antimicrobial agents (Shehta & Abdel Hamid, 2019).
Anti-inflammatory and Antioxidant Properties
Research into pyrimidine derivatives, including the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives through the reaction of ethyl cyanoacetate with thiourea and aldehydes, has expanded into evaluating their anti-inflammatory and antioxidant activities. These studies have revealed that some synthesized compounds possess significant anti-inflammatory and antioxidant properties, highlighting the chemical's versatility in medicinal chemistry (Patil et al., 2015).
Structural Analysis
The structural analysis of derivatives, such as the single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, provides foundational insights into the molecular configuration and interaction potential of these compounds. Such analyses are crucial for understanding the chemical's reactivity and for designing molecules with targeted biological activities (Khalafy et al., 2014).
Catalytic Applications
Moreover, the exploration of new synthetic pathways utilizing related compounds has been demonstrated in the literature. Studies have shown the efficacy of these compounds as catalysts or intermediates in the synthesis of a wide range of heterocyclic compounds, indicating their potential in catalytic applications and the development of novel chemical reactions (Karimi-Jaberi et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-chloroanilino)-1-(4-chlorophenyl)-6-oxopyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O/c18-11-1-5-13(6-2-11)21-15-9-17(24)23(22-16(15)10-20)14-7-3-12(19)4-8-14/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBNPXLOCROFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=O)N(N=C2C#N)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

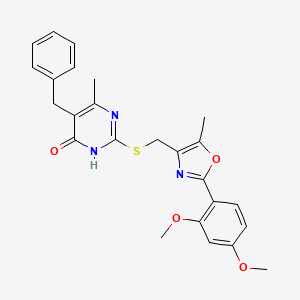


![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)

![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)
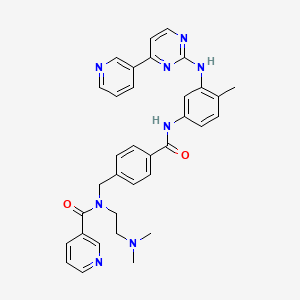
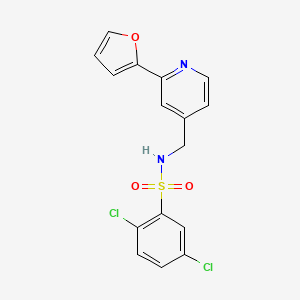
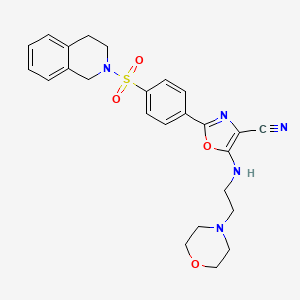
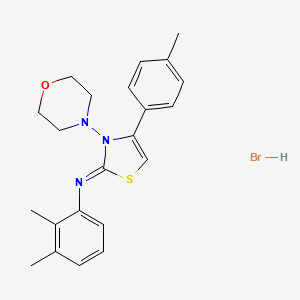
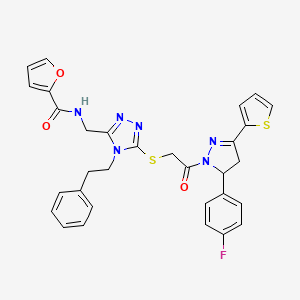

![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)